(R)-4-Benzyl-2-oxazolidinone
Overview
Description
®-4-Benzyl-2-oxazolidinone is a chiral compound that has garnered significant interest in the field of organic chemistry. It is known for its utility as a chiral auxiliary in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds. The compound’s structure consists of an oxazolidinone ring with a benzyl group attached to the fourth carbon atom, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-2-oxazolidinone typically involves the reaction of benzylamine with glycidol under acidic conditions to form the oxazolidinone ring. Another common method is the cyclization of N-benzyl-2-aminoethanol with phosgene or triphosgene. These reactions are usually carried out in the presence of a base such as triethylamine to neutralize the acidic by-products.
Industrial Production Methods
In industrial settings, the production of ®-4-Benzyl-2-oxazolidinone often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts like palladium on carbon can enhance the reaction efficiency, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzylidene derivatives.
Reduction: It can be reduced to yield benzyl alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include benzylidene oxazolidinones, benzyl alcohols, and various substituted oxazolidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-4-Benzyl-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in the enantioselective synthesis of various compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the synthesis of enantiopure carbocyclic nucleosides, which are important in antiviral research.
Medicine: It is used in the synthesis of HIV protease inhibitors, which are crucial for the treatment of HIV/AIDS.
Industry: The compound finds applications in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which ®-4-Benzyl-2-oxazolidinone exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure compounds by controlling the stereochemistry of the reaction intermediates. The oxazolidinone ring acts as a template, guiding the addition of reagents to specific positions on the substrate, thereby ensuring high enantioselectivity.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-Benzyl-2-oxazolidinone
- ®-4-Phenyl-2-oxazolidinone
- (S)-4-Isopropyl-2-oxazolidinone
- ®-4-Benzylthiazolidine-2-thione
- (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
Uniqueness
®-4-Benzyl-2-oxazolidinone is unique due to its high enantioselectivity and versatility in various chemical reactions. Its ability to act as a chiral auxiliary in asymmetric synthesis makes it invaluable for producing enantiomerically pure compounds, which are essential in pharmaceuticals and other high-value chemical products.
Properties
IUPAC Name |
(4R)-4-benzyl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOFMLDBXPDXLQ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370594 | |
Record name | (R)-4-Benzyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-44-7 | |
Record name | (R)-4-Benzyl-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102029-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-4-Benzyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-4-Benzyl-2-oxazolidinone in the synthesis of Stereocalpin A?
A: this compound, an Evans chiral auxiliary reagent, plays a crucial role in the stereoselective synthesis of a segment of Stereocalpin A []. This natural product exhibits moderate cytotoxicity against several human tumor cell lines. The chiral auxiliary helps control the stereochemistry during the synthesis, ensuring the final product has the desired spatial arrangement of atoms.
Q2: How is this compound synthesized?
A: The synthesis starts with D-phenylalanine, which undergoes a reduction with sodium borohydride/iodine []. The resulting product then reacts with bis(trichloromethyl) carbonate under alkaline conditions to yield this compound.
Q3: Can you elaborate on the role of this compound in the synthesis process described in the research?
A: After its synthesis, this compound is condensed with propionyl chloride and coupled with lithium diisopropylamide (LDA) []. This sets the stage for an anti-Aldol reaction, ultimately leading to the formation of the desired Stereocalpin A segment. The use of this compound in these steps ensures high yield and selectivity, crucial factors for successful synthesis.
Q4: Are there any other applications of this compound besides the synthesis of Stereocalpin A?
A: While the provided research focuses on Stereocalpin A, this compound, as an Evans chiral auxiliary, finds broad application in synthesizing various chiral compounds []. Its ability to induce stereoselectivity makes it valuable for producing pharmaceuticals and other bioactive molecules where specific three-dimensional structures are critical for activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.